1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione
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Overview
Description
1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that belongs to the class of dihydropyrazines. This compound is characterized by its unique structure, which includes an allyl group and a cyclopropyl group attached to a dihydropyrazine ring. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione typically involves multi-component reactions and cascade cyclization processes. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.
Substitution: The allyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the allyl and cyclopropyl groups.
Scientific Research Applications
1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
- 1-Allyl-4-methyl-1,4-dihydropyrazine-2,3-dione
- 1-Allyl-4-phenyl-1,4-dihydropyrazine-2,3-dione
- 1-Allyl-4-ethyl-1,4-dihydropyrazine-2,3-dione
Comparison: 1-Allyl-4-cyclopropyl-1,4-dihydropyrazine-2,3-dione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This makes it different from other similar compounds that have different substituents, such as methyl, phenyl, or ethyl groups. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-cyclopropyl-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-11-6-7-12(8-3-4-8)10(14)9(11)13/h2,6-8H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIAMSSGGNNNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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